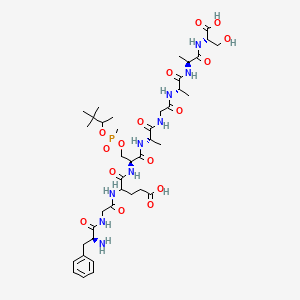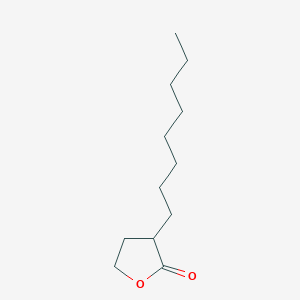
3-Octyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octyloxolan-2-one: is a chemical compound belonging to the class of lactones. It is characterized by an oxolan-2-one ring substituted with an octyl group at the third position. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing 3-Octyloxolan-2-one involves the intramolecular cyclization of hydroxy acids. For instance, the cyclization of 4-hydroxydecanoic acid under acidic conditions can yield this compound.
Esterification and Lactonization: Another method involves the esterification of 4-hydroxydecanoic acid followed by lactonization. This process typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic methods using lipases have been explored to produce this compound under milder conditions, reducing the need for harsh chemicals and high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Octyloxolan-2-one can undergo oxidation reactions to form corresponding carboxylic acids. For example, oxidation with potassium permanganate can yield 4-hydroxydecanoic acid.
Reduction: Reduction of this compound can lead to the formation of the corresponding diol. This reaction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the octyl group can be replaced with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: 4-Hydroxydecanoic acid.
Reduction: 3-Octyl-1,2-diol.
Substitution: Various substituted oxolan-2-one derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Octyloxolan-2-one is used as a building block in organic synthesis. Its reactivity and functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its derivatives have shown promise in antimicrobial and antifungal studies.
Medicine: While not widely used in medicine, the compound’s derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is extensively used in the flavor and fragrance industry due to its fruity aroma. It is also used in the production of perfumes, cosmetics, and food flavorings .
Wirkmechanismus
The mechanism of action of 3-Octyloxolan-2-one and its derivatives often involves interaction with biological membranes and enzymes. The compound can modulate enzyme activity and disrupt microbial cell membranes, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Gamma-Nonalactone: Another lactone with a similar structure but a shorter alkyl chain.
Gamma-Decalactone: Similar to 3-Octyloxolan-2-one but with a decyl group instead of an octyl group.
Gamma-Undecalactone: Contains an undecyl group, making it slightly larger than this compound.
Uniqueness: this compound is unique due to its specific octyl substitution, which imparts distinct physical and chemical properties. Its fruity aroma is particularly valued in the flavor and fragrance industry, setting it apart from other lactones .
Eigenschaften
CAS-Nummer |
2983-20-2 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
3-octyloxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h11H,2-10H2,1H3 |
InChI-Schlüssel |
AEADGZSTCJUXRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
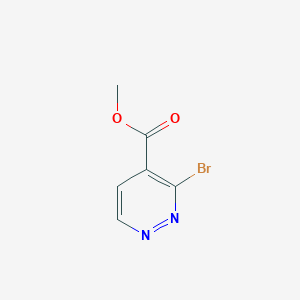
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
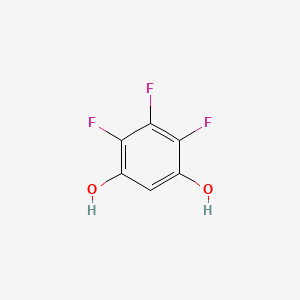
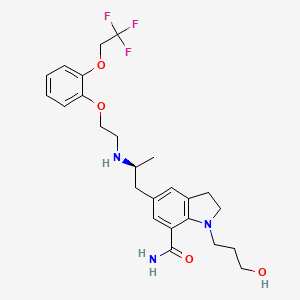

![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13429811.png)
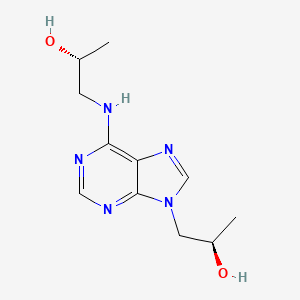
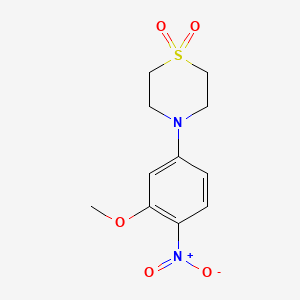

![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)

